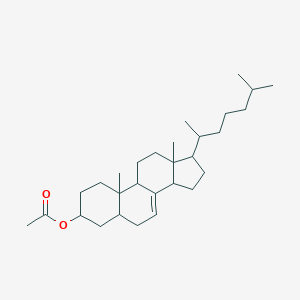![molecular formula C14H18N2O2S B230786 2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)
2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as TMSI and is used in various chemical reactions due to its ability to activate certain functional groups.
Mécanisme D'action
TMSI activates certain functional groups by acting as a Lewis acid. It coordinates with the lone pair of electrons on the functional group, thus making it more reactive. This activation allows for the formation of new bonds and the synthesis of various organic compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of TMSI. However, it has been shown to be non-toxic and non-carcinogenic. It is important to note that TMSI should be handled with care as it can cause skin irritation and respiratory problems if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TMSI in lab experiments include its high yield synthesis method and its ability to activate certain functional groups. Its limitations include its potential toxicity and limited research on its biochemical and physiological effects.
Orientations Futures
There are various future directions for the research of TMSI. One potential direction is the synthesis of new organic compounds using TMSI as a reagent. Another direction is the study of TMSI's potential use in the pharmaceutical industry. Further research on the biochemical and physiological effects of TMSI is also needed.
Conclusion:
In conclusion, TMSI is a valuable reagent in organic synthesis due to its ability to activate certain functional groups. Its synthesis method is simple and yields high amounts of the compound. While there is limited research on its biochemical and physiological effects, it has been shown to be non-toxic and non-carcinogenic. TMSI has various advantages and limitations for lab experiments, and there are many future directions for its research.
Méthodes De Synthèse
TMSI can be synthesized by reacting 2-methylimidazole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting TMSI can be purified by recrystallization. This method of synthesis is widely used in research laboratories due to its simplicity and high yield.
Applications De Recherche Scientifique
TMSI has been used in various chemical reactions as a reagent to activate certain functional groups. It has been used in the synthesis of various organic compounds such as lactones, ketones, and sulfones. TMSI has also been used in the synthesis of natural products such as alkaloids and terpenoids. Its ability to activate certain functional groups makes it a valuable reagent in organic synthesis.
Propriétés
Nom du produit |
2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole |
|---|---|
Formule moléculaire |
C14H18N2O2S |
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
2-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C14H18N2O2S/c1-9-8-10(2)12(4)14(11(9)3)19(17,18)16-7-6-15-13(16)5/h6-8H,1-5H3 |
Clé InChI |
AZGLQLIOFDJXOM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=CN=C2C)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=CN=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



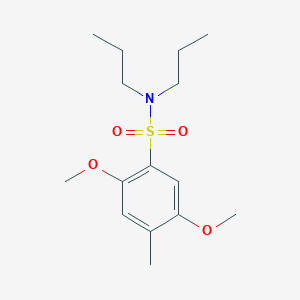

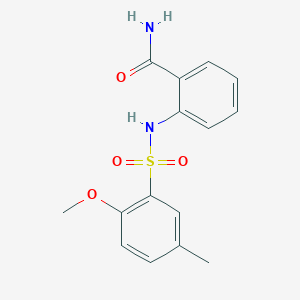
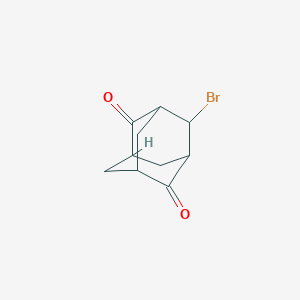
![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)
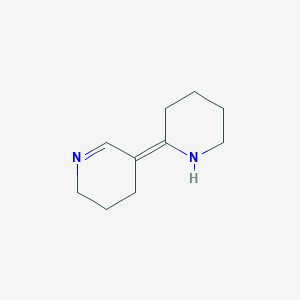
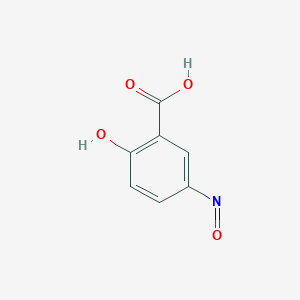

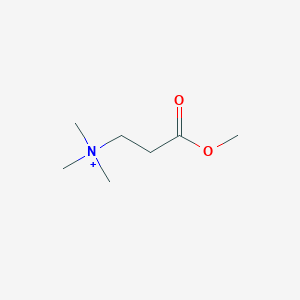
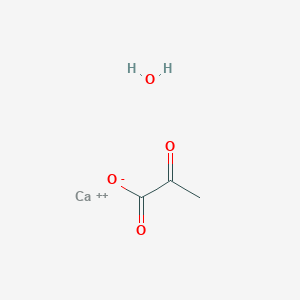
![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)
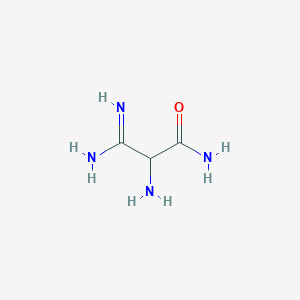
![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)
